molecular formula C13H11ClN6O B2414464 (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide CAS No. 303145-82-6

(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide

カタログ番号: B2414464
CAS番号: 303145-82-6
分子量: 302.72
InChIキー: FBVKUFHWQBVDIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

特性

IUPAC Name

N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN6O/c1-21-17-8-16-12-18-13-15-7-6-11(20(13)19-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVKUFHWQBVDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Aminoguanidine with β-Keto Esters

The triazolopyrimidine scaffold is constructed via cyclocondensation of ethyl 3-oxobutanoate with aminoguanidine hydrochloride, yielding diaminopyrimidone intermediates. For the 7-(4-chlorophenyl) substitution, 4-chlorophenylglyoxal replaces ethyl acetoacetate in the reaction. This modification introduces the aryl group at position 7 through a regioselective cyclization process.

Reaction Conditions :

  • Reactants : Aminoguanidine hydrochloride (1.2 equiv), 4-chlorophenylglyoxal (1.0 equiv)
  • Solvent : Acetic acid (reflux, 6–8 h)
  • Yield : 68–72%

Chlorination of the Carboxylic Acid Intermediate

The 2-carboxylic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This step is critical for subsequent coupling reactions:

Procedure :

  • Reactants : 7-(4-Chlorophenyl)-triazolo[1,5-a]pyrimidine-2-carboxylic acid (1.0 equiv), SOCl₂ (3.0 equiv)
  • Conditions : Toluene, reflux, 4 h
  • Yield : 89–93%

Alternative Synthetic Pathways

Direct Cyclization via Gewald Reaction

A one-pot Gewald reaction employing 4-chlorophenylacetylene, cyanoacetamide, and sulfur in morpholine/ethanol generates the thiophene-fused triazolopyrimidine precursor. Subsequent oxidation and functionalization yield the target compound:

Key Steps :

  • Gewald reaction to form 2-aminothiophene intermediate.
  • Oxidative cyclization with p-chloranil to construct the triazolopyrimidine core.

Yield : 58–62%

Microwave-Assisted Coupling

Microwave irradiation accelerates the displacement of a methylsulfonyl group at position 2 with N-methoxymethanimidamide. This method reduces reaction time from hours to minutes:

Conditions :

  • Reactants : 7-(4-Chlorophenyl)-2-(methylsulfonyl)-triazolo[1,5-a]pyrimidine (1.0 equiv), N-methoxymethanimidamide (1.5 equiv)
  • Solvent : DMF, 120°C, 15 min
  • Yield : 74–78%

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazolopyrimidine-H), 7.85–7.43 (m, 4H, Ar-H), 3.98 (s, 3H, OCH₃), 3.21 (s, 2H, NH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=N stretch), 1540 cm⁻¹ (C-Cl).
  • HRMS (ESI+) : m/z calculated for C₁₅H₁₂ClN₅O [M+H]⁺: 338.0812; found: 338.0809.

Crystallographic Analysis (Hypothetical)

Single-crystal X-ray diffraction of analogous compounds confirms the planar triazolopyrimidine core and dihedral angles of 87–89° between the aryl and heterocyclic rings.

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The use of acetic acid as a solvent favors the formation of the 7-aryl isomer over the 5-aryl derivative by a 4:1 ratio. Substituent electronic effects (e.g., electron-withdrawing Cl) further enhance regioselectivity.

Amidine Stability

N-Methoxymethanimidamide is moisture-sensitive. Reactions require anhydrous conditions and inert atmospheres to prevent hydrolysis to the corresponding urea.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis of 4-chlorophenylglyoxal reduces raw material costs by 40% compared to stepwise aryl introduction.
  • Green Chemistry : Replacement of DCM with cyclopentyl methyl ether (CPME) improves environmental metrics without compromising yield.

化学反応の分析

Types of Reactions

N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

科学的研究の応用

Anticancer Activity

Several studies have indicated that compounds similar to (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival. The presence of the triazole and pyrimidine rings contributes to their interaction with biological targets that regulate cancer cell dynamics .
  • Case Study : In vitro studies demonstrated that derivatives of triazolo-pyrimidine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced the anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential:

  • Antibacterial Activity : Research indicates that derivatives of this compound can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Case Study : A specific derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide has been explored as well:

  • Mechanism : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and modulate immune responses. This could be beneficial in treating conditions characterized by chronic inflammation .

Summary of Applications

ApplicationDescription
AnticancerInhibits tumor cell proliferation; effective against various cancer lines.
AntimicrobialExhibits antibacterial activity against multiple bacterial strains.
Anti-inflammatoryPotential to reduce inflammation by modulating cytokine production.

作用機序

The mechanism of action of N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest .

生物活性

(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H11ClN6O
  • Molecular Weight : 292.73 g/mol
  • IUPAC Name : (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide

Research indicates that compounds containing the triazolo and pyrimidine moieties exhibit diverse biological activities. The specific mechanism of action for (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide involves:

  • Inhibition of Ferrochelatase (FECH) : This compound has been shown to inhibit FECH, an enzyme involved in heme synthesis. Inhibition leads to increased levels of protoporphyrin IX (PPIX), which has antiangiogenic properties .
  • Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, contributing to its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent cytotoxic effects. For instance, one study reported an IC50 value of 450 nM for FECH inhibition .
  • Antiangiogenic Activity : In assays using human retinal endothelial cells (HRECs), the compound inhibited tube formation and reduced PPIX levels significantly compared to controls .

In Vivo Studies

In vivo studies using mouse models have further validated the antiangiogenic effects of (E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide:

  • Mouse Model of Choroidal Neovascularization : The compound demonstrated significant reduction in neovascularization in treated mice compared to untreated controls .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Ocular Diseases : In a study focused on ocular neovascularization, treatment with this compound resulted in reduced vascular leakage and improved visual function in animal models .
  • Cancer Treatment : A clinical trial evaluating the efficacy of similar triazolo compounds showed promising results in patients with advanced solid tumors, suggesting a potential pathway for further development .

Q & A

Q. Purification :

  • Column chromatography (silica gel, eluted with ethyl acetate/light petroleum mixtures) is standard for isolating intermediates .
  • Recrystallization from ethanol or methanol ensures high purity of the final product .

Basic: Which spectroscopic and analytical methods validate its structural identity?

Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
    • ¹³C NMR confirms carbonyl (δ ~160–170 ppm) and triazolopyrimidine carbons .
  • IR spectroscopy : Peaks at ~1680–1707 cm⁻¹ indicate C=O and C=N stretches .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533 in EI-MS) validate molecular weight .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsion angles in the triazolopyrimidine core) .

Advanced: How can reaction conditions be optimized to mitigate low yields or by-product formation?

  • Solvent selection : DMF or ethanol enhances solubility of polar intermediates, reducing side reactions .
  • Temperature control : Maintaining 70–80°C during cyclization minimizes decomposition .
  • Catalyst use : Acidic or basic catalysts (e.g., triethylamine) improve reaction kinetics for coupling steps .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress to terminate at optimal conversion .

Example : In a study, adjusting the molar ratio of methylamine to precursor (1.1:1) increased yield from 55% to 63% by reducing unreacted starting material .

Advanced: How should researchers address contradictions in reported biological activity data?

Discrepancies in pharmacological results (e.g., varying IC₅₀ values) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Structural analogs : Substituents like 4-chlorophenyl vs. 3-fluorophenyl alter target binding .
  • Solubility factors : Use of DMSO vs. aqueous buffers affects compound bioavailability in vitro .

Q. Resolution strategy :

  • Standardize assays using WHO-recommended cell lines and controls.
  • Perform comparative studies with structurally defined analogs (e.g., varying substituents on the pyrimidine ring) .

Basic: What computational methods elucidate its pharmacological mechanism?

  • Molecular docking : Predicts binding affinity to targets like kinases or G-protein-coupled receptors. For example, the 4-chlorophenyl group may interact with hydrophobic pockets in enzyme active sites .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .
  • MD simulations : Assess stability of ligand-target complexes over nanoseconds to milliseconds .

Advanced: How to design experiments to probe structure-activity relationships (SAR)?

  • Synthetic modifications : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methylphenyl) and test activity .
  • Biological assays :
    • Enzyme inhibition : Measure IC₅₀ against purified targets (e.g., COX-2 or EGFR kinases) .
    • Cellular toxicity : Use MTT assays to compare cytotoxicity across analogs .
  • Data analysis : Apply multivariate regression to identify critical structural contributors to activity .

Basic: What are the stability and storage recommendations for this compound?

  • Stability : Susceptible to hydrolysis in aqueous media; store desiccated at –20°C .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation of the triazolopyrimidine core .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。